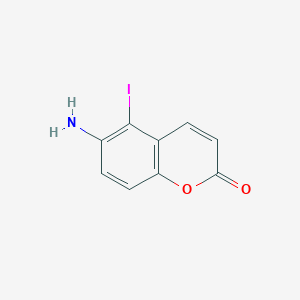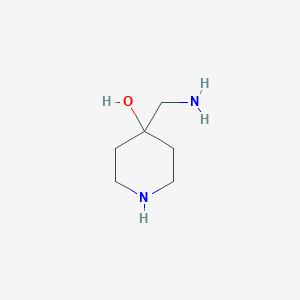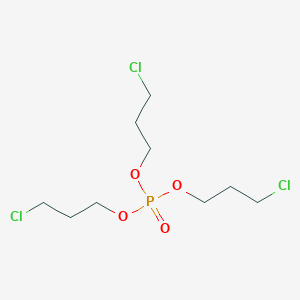
Tris(3-Chlorpropyl)phosphat
Übersicht
Beschreibung
Tris(3-chloropropyl) phosphate is a chlorinated organophosphate compound commonly used as a flame retardant. It is often added to polyurethane foams, PVC, and EVA to enhance their fire resistance properties . This compound is known for its effectiveness in reducing flammability and is widely used in various industrial applications.
Wissenschaftliche Forschungsanwendungen
Tris(3-chloropropyl) phosphate has several scientific research applications:
Chemistry: Used as a flame retardant in the synthesis of various polymers and materials.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its toxicological effects and potential health impacts.
Industry: Widely used in the production of flame-retardant materials, including foams, textiles, and electronics .
Wirkmechanismus
Target of Action
Tris(3-chloropropyl)phosphate (commonly abbreviated TCPP) is a chlorinated organophosphate flame retardant . It is primarily targeted at materials such as polyurethane foams, with comparatively minor amounts used in PVC and EVA . The primary role of TCPP is to enhance the flame resistance of these materials .
Mode of Action
The mode of action of TCPP is primarily through its flame retardant properties. It achieves this by hindering the entry of oxygen into the combustion area during the burning process, thereby slowing down the spread of flames .
Biochemical Pathways
It is known that tcpp is an organophosphate ester (ope), a class of compounds that can have various effects on biological systems .
Pharmacokinetics
It is known that tcpp is a liquid that decomposes at high temperatures . Its solubility in water is 1,080 mg/l at 20°C , which may influence its bioavailability.
Result of Action
The primary result of TCPP’s action is the enhancement of flame resistance in the materials to which it is added . This can help to prevent or slow the spread of fires, enhancing safety.
Action Environment
The action of TCPP can be influenced by various environmental factors. For example, its flame retardant properties may be affected by the presence of other substances, the temperature, and the availability of oxygen . Furthermore, TCPP can be released into the environment through volatilization, abrasion, and dissolution, in addition to direct contact with dust and surfaces .
Vorbereitungsmethoden
Tris(3-chloropropyl) phosphate is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . The reaction typically produces a range of products, with the tris(2-chloro-1-methylethyl) isomer being the most dominant. The reaction conditions involve controlled temperatures and the use of specific catalysts to ensure high yield and purity of the desired product .
Analyse Chemischer Reaktionen
Tris(3-chloropropyl) phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can break down the phosphate ester bonds.
Vergleich Mit ähnlichen Verbindungen
Tris(3-chloropropyl) phosphate can be compared with other similar organophosphate flame retardants, such as:
Tris(2-chloroethyl)phosphate: Another widely used flame retardant with similar properties but different chemical structure.
Tris(2-chloro-1-methylethyl)phosphate: The most abundant isomer in technical mixtures of tris(chloropropyl)phosphate
These compounds share similar applications and mechanisms of action but differ in their chemical structures and specific properties.
Eigenschaften
IUPAC Name |
tris(3-chloropropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOURXYYHORRGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(OCCCCl)OCCCCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862522 | |
| Record name | Tris(3-chloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-98-7, 26248-87-3 | |
| Record name | 1-Propanol, 3-chloro-, phosphate (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2-chloro-, phosphate (3:1), mixed with 1-chloro-2-propanol phosphate (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(3-chloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Tris(3-chloropropyl) phosphate as one of the most abundant and widespread contaminants found in surface water. What are the potential sources of this compound in such environments?
A1: While the provided research article [] focuses on identifying contaminants and doesn't delve into specific sources of Tris(3-chloropropyl) phosphate, its presence in surface water likely stems from its use as a flame retardant.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


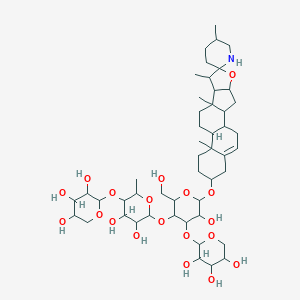
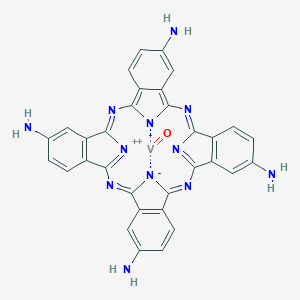
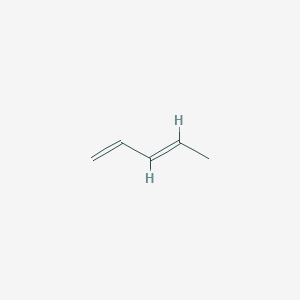
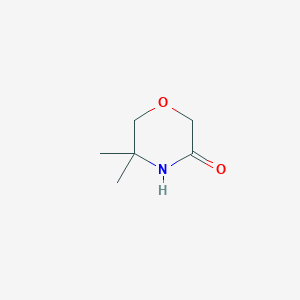
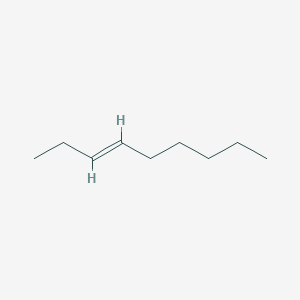
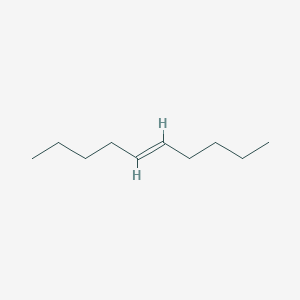
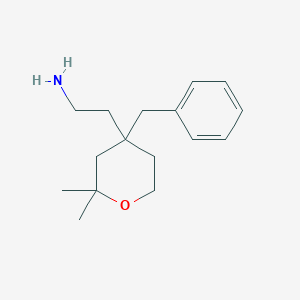
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
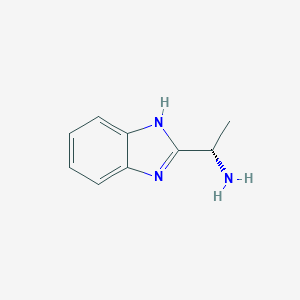
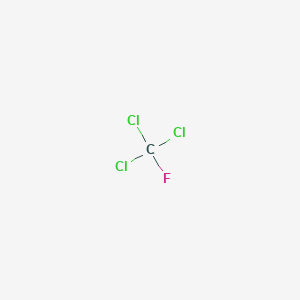

![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)
